2'-Thioadenosine

Übersicht

Beschreibung

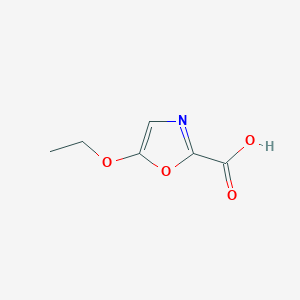

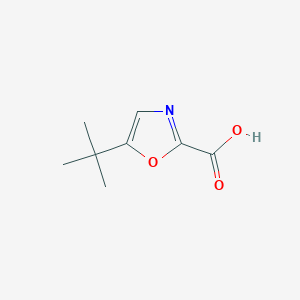

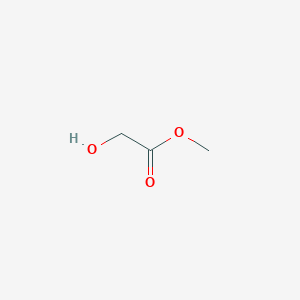

2’-Thioadenosine is a chemical compound with the molecular formula C10H13N5O3S . It has an average mass of 283.307 Da and a monoisotopic mass of 283.073914 Da . It is used in the development of platelet aggregation inhibitors .

Synthesis Analysis

2’-Thioadenosine monohydrate is a vital intermediate in the synthesis of cangrelor . The key step involved in the synthesis of 2’-Thioadenosine from intermediate 5 . The effects of key synthesis parameters that influenced the reaction, including reaction temperature and time, were discussed .Molecular Structure Analysis

The molecular structure of 2’-Thioadenosine consists of 10 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2’-Thioadenosine are complex and involve multiple steps .Physical And Chemical Properties Analysis

2’-Thioadenosine has a density of 2.0±0.1 g/cm3, a boiling point of 668.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It has a molar refractivity of 66.4±0.5 cm3, a polar surface area of 158 Å2, and a molar volume of 139.6±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

Inhibition of Platelet Aggregation : S-substituted 2-thioadenosines effectively inhibit platelet aggregation in rabbits and humans, with most derivatives showing long-lasting activity. This suggests potential therapeutic uses in conditions related to abnormal platelet aggregation (Kikugawa, Suehiro, & Aoki, 1977).

Role in Protein Synthesis : The primary sequence of Escherichia coli tRNA^Glu, which includes a 2-thiouridine derivative, plays a crucial role in protein synthesis and may be involved in the recognition by utamyl-tea synthetase (Ohashi, Harada, & Nishimura, 1972).

DNA Cleavage in Automated DNA Synthesis : A method for synthesizing a dinucleoside 3′-S-phosphorothiolate containing 2′-deoxy-3′-thioadenosine demonstrates its use for strand-specific DNA cleavage in automated DNA synthesis processes (Li, Andrews, & Cosstick, 1992).

Facile Synthesis for Medical Applications : 2-Thioadenosine and its derivatives can be synthesized from adenosine in an autoclave, indicating a potential application in platelet aggregate inhibitors (Kikugawa et al., 1977).

Agonist at Human A3 Adenosine Receptor : N6-substituted-4'-thioadenosines are potential agonists at the human A3 adenosine receptor, with certain derivatives showing partial agonist activity. This points to their use in receptor-targeted therapies (Jeong et al., 2006).

Potential as HSP90 Inhibitors and Anticancer Agents : C8-substituted-4'-thionucleosides show potential as HSP90 inhibitors, and their derivatives demonstrate potent anticancer activity, suggesting a different mechanism of action (Qu et al., 2016).

Antiviral Activity Against Influenza Viruses : A series of covalent mechanism-based inhibitors of S-adenosyl-L-homocysteine hydrolase, including 2'-thioadenosine derivatives, show promising antiviral activity against various strains of influenza A and B viruses. This indicates potential as a new class of antiviral agents (Guillerm et al., 2001).

Binding Affinities to Adenosine Receptor Subtypes : 2-Substituted thioadenine nucleoside and nucleotide analogues, including 2'-thioadenosine, exhibit strong affinity toward A1 and A2 adenosine receptors, suggesting their use in developing receptor-specific drugs (Hasan et al., 1994).

Prediction of Antitumor Efficacy of Gemcitabine : Fluorescent probes like SAENTA and SAHENTA, which are derivatives of 2'-thioadenosine, can predict the potential antitumor efficacy of gemcitabine by specifically binding to human equilibrative nucleoside transporter 1 (Robins et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(19)6(17)4(1-16)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRCFULRQZKFRM-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435431 | |

| Record name | 2'-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Thioadenosine | |

CAS RN |

136904-69-3 | |

| Record name | 2'-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)